molecular formula C25H19FO5 B4166375 ethyl 2-{[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-2-phenylacetate

ethyl 2-{[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-2-phenylacetate

Cat. No.: B4166375
M. Wt: 418.4 g/mol
InChI Key: VQWAFLYVJQVBPH-UHFFFAOYSA-N
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Description

Ethyl {[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a fluorophenyl group, a chromen-2-one core, and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-2-phenylacetate typically involves multiple steps. One common method starts with the preparation of the chromen-2-one core, which can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base. The resulting intermediate is then subjected to a series of reactions to introduce the fluorophenyl group and the ethyl ester moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl {[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-2-phenylacetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (4-fluorobenzoyl)acetate: Shares the fluorophenyl and ethyl ester moieties but lacks the chromen-2-one core.

    Ethyl 3-(4-fluorophenyl)-3-oxopropanoate: Similar structure but different functional groups.

Uniqueness

Ethyl {[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate is unique due to its combination of a chromen-2-one core with fluorophenyl and ethyl ester groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

ethyl 2-[3-(4-fluorophenyl)-2-oxochromen-7-yl]oxy-2-phenylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FO5/c1-2-29-25(28)23(17-6-4-3-5-7-17)30-20-13-10-18-14-21(24(27)31-22(18)15-20)16-8-11-19(26)12-9-16/h3-15,23H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWAFLYVJQVBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-{[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-2-phenylacetate
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ethyl 2-{[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-2-phenylacetate
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ethyl 2-{[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-2-phenylacetate
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ethyl 2-{[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-2-phenylacetate
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ethyl 2-{[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-2-phenylacetate
Reactant of Route 6
ethyl 2-{[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-2-phenylacetate

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